molecular formula C9H21N B14436435 1-Pentanamine, N-(2-methylpropyl)- CAS No. 78579-55-2

1-Pentanamine, N-(2-methylpropyl)-

Cat. No.: B14436435
CAS No.: 78579-55-2
M. Wt: 143.27 g/mol
InChI Key: DZAGFVTUFXZPNP-UHFFFAOYSA-N
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Description

1-Pentanamine, N-(2-methylpropyl)- is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is a secondary amine, meaning it has two alkyl groups attached to the nitrogen atom. The structure of 1-Pentanamine, N-(2-methylpropyl)- includes a pentyl group and an isobutyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pentanamine, N-(2-methylpropyl)- can be synthesized through several methods. One common method involves the reaction of 1-bromopentane with isobutylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the isobutylamine group.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Pentanamine, N-(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds or amides.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro compounds, amides.

    Reduction: Primary amines, reduced derivatives.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

1-Pentanamine, N-(2-methylpropyl)- has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Pentanamine, N-(2-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Butanamine, N-(2-methylpropyl)-: Similar structure but with a butyl group instead of a pentyl group.

    1-Hexanamine, N-(2-methylpropyl)-: Similar structure but with a hexyl group instead of a pentyl group.

    1-Pentanamine, N-(2-ethylpropyl)-: Similar structure but with an ethyl group instead of a methyl group on the isobutyl group.

Uniqueness

1-Pentanamine, N-(2-methylpropyl)- is unique due to its specific alkyl group arrangement, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain chemical syntheses and applications where specific structural features are required.

Properties

CAS No.

78579-55-2

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

N-(2-methylpropyl)pentan-1-amine

InChI

InChI=1S/C9H21N/c1-4-5-6-7-10-8-9(2)3/h9-10H,4-8H2,1-3H3

InChI Key

DZAGFVTUFXZPNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC(C)C

Origin of Product

United States

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